molecular formula C8H7BrO2S B6359461 5-Bromo-4-(methylthio)benzo[d][1,3]dioxole CAS No. 1785446-24-3

5-Bromo-4-(methylthio)benzo[d][1,3]dioxole

Cat. No.: B6359461
CAS No.: 1785446-24-3
M. Wt: 247.11 g/mol
InChI Key: VGMXUPKCPGSQKI-UHFFFAOYSA-N
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Description

5-Bromo-4-(methylthio)benzo[d][1,3]dioxole is a heterocyclic aromatic compound featuring a benzo[1,3]dioxole core substituted with bromine at position 5 and a methylthio (-SMe) group at position 2. The benzo[1,3]dioxole scaffold is structurally characterized by a fused benzene ring with a 1,3-dioxole moiety, which confers unique electronic and steric properties. This compound is of significant interest in medicinal chemistry and materials science due to the functional versatility of its substituents.

Properties

IUPAC Name

5-bromo-4-methylsulfanyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c1-12-8-5(9)2-3-6-7(8)11-4-10-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMXUPKCPGSQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC2=C1OCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(methylthio)benzo[d][1,3]dioxole typically involves the bromination of 4-(methylthio)benzo[d][1,3]dioxole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(methylthio)benzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted benzo[d][1,3]dioxoles.

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-brominated benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

5-Bromo-4-(methylthio)benzo[d][1,3]dioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(methylthio)benzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Bromo-4-(methylthio)benzo[d][1,3]dioxole can be contextualized by comparing it to related benzo[1,3]dioxole derivatives. Key analogs include:

Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Br (C5), -SMe (C4) C8H7BrO2S 247.11* High lipophilicity; potential agrochemical applications
5-Bromo-4-fluorobenzo[d][1,3]dioxole Br (C5), F (C4) C7H4BrFO2 219.01 Increased electronegativity; unconfirmed bioactivity
5-Bromo-2,2-difluoro-4-(methylthio)benzo[d][1,3]dioxole Br (C5), -SMe (C4), F (C2, C2) C8H5BrF2O2S 283.09 Enhanced steric hindrance; moderate hazards (H315, H319, H335)
5-Bromo-1,3-benzodioxole (parent compound) Br (C5) C7H5BrO2 201.02 Baseline reactivity; precursor in synthesis
Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate Br (C5), COOCH3 (C4) C9H7BrO4 259.05 Polar ester group; used in polymer chemistry

*Note: Molecular weight calculated based on standard atomic masses.

Key Research Findings

  • Substituent Effects : The methylthio group enhances lipophilicity and may improve bioactivity compared to halogens (e.g., fluorine) .
  • Synthetic Versatility : Bromine at C5 enables diverse functionalization via cross-coupling, as seen in Pd-catalyzed reactions .
  • Structural Insights : X-ray crystallography of related compounds (e.g., benzo[d][1,3]dioxole-carboxylates) reveals planar geometries conducive to π-π stacking in materials science .

Biological Activity

5-Bromo-4-(methylthio)benzo[d][1,3]dioxole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a methylthio group attached to a benzo[d][1,3]dioxole ring. This combination of functional groups contributes to its reactivity and biological activity. The compound can undergo various chemical reactions such as substitution, oxidation, and reduction, which can be leveraged in synthetic applications and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Klebsiella pneumoniae22

Anticancer Properties

The compound has also been investigated for its anticancer potential. In various cancer cell lines, including glioblastoma and breast cancer models, this compound demonstrated significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Glioblastoma
A study evaluated the effects of the compound on glioblastoma cells. Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The compound was found to induce apoptosis through the activation of caspase pathways .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism
U87 (Glioblastoma)15Apoptosis induction
MCF-7 (Breast Cancer)12Cell cycle arrest

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It has been suggested that the compound can modulate receptor activity linked to cell survival pathways.
  • Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels have been observed in treated cells, contributing to its cytotoxic effects .

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